2-[(2-methylbut-3-yn-2-yl)amino]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-methylbut-3-yn-2-yl)amino]ethan-1-ol is an organic compound with the molecular formula C7H13NO. It is a derivative of ethanol and features a unique structure with an amino group attached to a substituted butynyl group. This compound is known for its applications in various chemical reactions and its potential use in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-methylbut-3-yn-2-yl)amino]ethan-1-ol typically involves the reaction of 2-methylbut-3-yn-2-amine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
C5H9N+C2H4O→C7H13NO
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of catalysts and specific reaction temperatures and pressures are crucial in industrial settings to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-[(2-methylbut-3-yn-2-yl)amino]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
2-[(2-methylbut-3-yn-2-yl)amino]ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-[(2-methylbut-3-yn-2-yl)amino]ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. The compound may also participate in enzymatic reactions, affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2-methylbut-3-yn-2-ol: A related compound with similar structural features but lacking the amino group.
2-methylbut-3-yn-2-amine: Another related compound with an amino group but different functional groups attached.
Uniqueness
2-[(2-methylbut-3-yn-2-yl)amino]ethan-1-ol is unique due to its combination of an amino group and a substituted butynyl group. This unique structure allows it to participate in a wide range of chemical reactions and makes it valuable in various research applications.
Properties
CAS No. |
4067-36-1 |
---|---|
Molecular Formula |
C7H13NO |
Molecular Weight |
127.18 g/mol |
IUPAC Name |
2-(2-methylbut-3-yn-2-ylamino)ethanol |
InChI |
InChI=1S/C7H13NO/c1-4-7(2,3)8-5-6-9/h1,8-9H,5-6H2,2-3H3 |
InChI Key |
VXJGQOYSBXKDRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#C)NCCO |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.